molecular formula C22H21N3O2 B11117160 N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide

N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11117160
M. Wt: 359.4 g/mol
InChI Key: KLKTZJFZTOJGSK-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 306756-43-4

    Molecular Weight: 469.57 g/mol

This compound belongs to the class of acetohydrazides and contains both an aromatic hydrazide group and a naphthylamine moiety

Chemical Reactions Analysis

Reactions::

    Condensation Reaction: Formation of the hydrazone linkage between the aldehyde group (from the 3-allyl-2-hydroxyphenyl moiety) and the hydrazide group.

    Substitution Reactions: Possible substitution reactions at the naphthylamine ring.

    Oxidation/Reduction Reactions: Depending on the functional groups, it may undergo redox reactions.

Common Reagents and Conditions::

    Hydrazine hydrate: Used for hydrazone formation.

    Aldehydes or Ketones: Reacted with hydrazine to form the hydrazone.

    Acids/Bases: May be used for pH adjustments during reactions.

Major Products:: The major product is the target compound itself, N’-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While detailed comparisons are scarce, N’-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include other acetohydrazides and hydrazones.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C22H21N3O2/c1-2-7-17-10-5-11-18(22(17)27)14-24-25-21(26)15-23-20-13-6-9-16-8-3-4-12-19(16)20/h2-6,8-14,23,27H,1,7,15H2,(H,25,26)/b24-14+

InChI Key

KLKTZJFZTOJGSK-ZVHZXABRSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.